![molecular formula C10H8S3 B5595535 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 18648-91-4](/img/structure/B5595535.png)
5-methyl-4-phenyl-3H-1,2-dithiole-3-thione
Overview
Description
5-methyl-4-phenyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties
Preparation Methods
The synthesis of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione can be achieved through several methods. One common approach involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . Another method includes the tandem sulfuration/annulation of propargylamines, defluorinative thioannulation of trifluoropropynes with sulfur, and [3+2] cycloaddition of elemental sulfur to cyclopropenthione derivatives . These methods provide efficient routes to synthesize the desired compound with good yields.
Chemical Reactions Analysis
5-methyl-4-phenyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and other sulfur-containing compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced sulfur species .
Scientific Research Applications
Biological and Pharmacological Applications
Antioxidant Properties
D3T has been shown to enhance the cellular antioxidant defenses by upregulating phase 2 enzymes. These enzymes play a crucial role in detoxifying harmful compounds and protecting cells from oxidative stress. Studies have demonstrated that D3T pretreatment can significantly protect neuronal cells from neurotoxic agents such as dopamine and hydrogen peroxide by inducing glutathione (GSH) synthesis and other protective mechanisms .
Chemopreventive Effects
D3T is recognized for its chemopreventive properties. Research indicates that it can inhibit the initiation of cancer by inducing phase 2 detoxifying enzymes. In animal models, D3T administration has led to a reduction in the incidence of chemically induced tumors, showcasing its potential as a preventive agent against cancer .
Neuroprotection
The compound has been extensively studied for its neuroprotective effects. It has been shown to confer protection against neurocytotoxicity in various models, including human neuroblastoma cells. The mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which enhances cellular responses to oxidative stress .
Industrial Applications
Material Science
In addition to biological applications, D3T is utilized in the development of materials with specific electronic and optical properties. Its unique chemical structure allows it to be used as a building block in synthesizing more complex sulfur-containing heterocycles, which are valuable in various industrial applications .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-3H-1,2-dithiole-3-thione involves the activation of Nrf2 signaling and the induction of phase II enzymes . These enzymes play a crucial role in detoxifying reactive oxygen species and electrophiles, thereby protecting cells from oxidative stress and damage . The compound’s ability to upregulate cellular antioxidants and phase II enzymes contributes to its protective effects against various toxic insults .
Comparison with Similar Compounds
5-methyl-4-phenyl-3H-1,2-dithiole-3-thione can be compared with other similar compounds, such as 4,5-dimethyl-1,2-dithiole-3-thione, 5-phenyl-3H-1,2-dithiole-3-thione, and anethole dithiolethione . While these compounds share similar structural features and pharmacological activities, this compound is unique in its specific substitution pattern, which may influence its reactivity and biological activity . The comparison highlights the diversity within the 1,2-dithiole-3-thione class and the potential for discovering new compounds with enhanced properties.
Biological Activity
5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione (MDT) is a sulfur-containing heterocyclic compound belonging to the family of 1,2-dithiole-3-thiones. This compound has garnered attention for its diverse biological activities, including antitumor, antioxidant, hypolipidemic, and hepatoprotective effects. This article aims to provide a comprehensive overview of the biological activity of MDT, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of MDT is , with a molecular weight of approximately 224.4 g/mol. The structure can be represented as follows:
MDT exhibits its biological effects primarily through the activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the induction of phase II detoxifying enzymes, enhancing the cellular antioxidant capacity and providing protective effects against various forms of cellular damage .
Antitumor Activity
Research has indicated that MDT possesses significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that MDT effectively reduced tumor growth in various cancer models, showcasing its potential as an anticancer agent .
Antioxidant Properties
MDT has been shown to exhibit strong antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models. The compound's ability to enhance endogenous antioxidant enzyme levels contributes to its protective effects against oxidative damage .
Hypolipidemic Effects
Recent studies have explored the hypolipidemic effects of MDT derivatives. For example, synthesized derivatives based on MDT were evaluated in hyperlipidemic mice models, revealing significant reductions in serum triglycerides and cholesterol levels compared to control groups. One particular derivative showed greater efficacy than standard treatments such as fenofibrate .
Hepatoprotective Effects
MDT has also demonstrated hepatoprotective properties. In studies involving high-fat diet-induced liver damage in mice, MDT treatment resulted in improved hepatic function markers (AST and ALT) and reduced lipid accumulation in liver tissues. Histological examinations confirmed that MDT significantly ameliorated hepatic damage compared to untreated controls .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Cancer Letters, MDT was tested against various cancer cell lines. The results indicated that MDT effectively induced apoptosis through the activation of caspase pathways, leading to significant tumor growth inhibition in vivo .
Case Study 2: Hypolipidemic Activity
A recent investigation evaluated the hypolipidemic potential of a synthesized derivative of MDT in Triton WR-1339-induced hyperlipidemic mice. The study found that the derivative not only lowered serum lipid levels but also exhibited hepatoprotective effects by reducing liver enzyme levels associated with toxicity .
Properties
IUPAC Name |
5-methyl-4-phenyldithiole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATSIWHAJPBMLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)SS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876228 | |
Record name | 4-Phenyl-5-methyl-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18648-91-4 | |
Record name | 4-Phenyl-5-methyl-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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